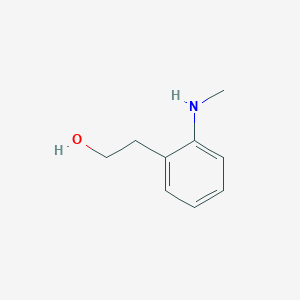

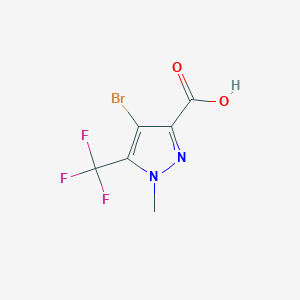

![molecular formula C11H18N6O2 B2571943 N-(2,2-ジエトキシエチル)-3-メチル-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-アミン CAS No. 941894-20-8](/img/structure/B2571943.png)

N-(2,2-ジエトキシエチル)-3-メチル-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,2-diethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine, also known as DETA-NONOate, is a chemical compound that has been widely used in scientific research. It belongs to the class of nitric oxide (NO) donors, which are compounds that release NO upon contact with biological systems. NO is a highly reactive molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response.

科学的研究の応用

創薬

1,2,3-トリアゾールは、問題の化合物など、創薬における特権的な構造モチーフとしての役割を果たします。高い化学的安定性、芳香族性、水素結合能力は、新規薬剤の設計のための貴重なビルディングブロックとなります。 1,2,3-トリアゾールコアを含むいくつかの医薬品は、抗けいれん薬であるルフィナミド、広域スペクトルセファロスポリン系抗生物質であるセファトリジン、抗がん剤であるカルボキシアミドトリアゾールなど、すでに市販されています .

有機合成

研究者は、1,2,3-トリアゾールを有機合成における汎用性の高い中間体として利用しています。それらを複雑な分子に組み込むことで、多様な化学構造を作成できます。 1,2,3-トリアゾールの合成は、ヒュイスゲン1,3-双極環状付加、金属触媒1,3-双極環状付加、ひずみ促進型アジド-アルキン環状付加などの方法を用いて、広範な研究の対象となってきました .

生体結合と化学生物学

1,2,3-トリアゾールは、生体結合戦略において重要な役割を果たします。研究者は、タンパク質、ペプチド、核酸などの生体分子を1,2,3-トリアゾール部分で官能化し、部位特異的標識、薬物送達、イメージングを可能にします。 銅触媒アジド-アルキン環状付加を含む「クリックケミストリー」アプローチは、効率的な生体結合を促進します .

蛍光イメージング

1,2,3-トリアゾールユニットを含む蛍光プローブは、細胞イメージングのための貴重なツールです。それらの安定性、低細胞毒性、および調整可能な蛍光特性は、生細胞内の生物学的プロセスを視覚化するために適しています。

要約すると、N-(2,2-ジエトキシエチル)-3-メチル-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-アミンは、これらの多様な分野で有望であり、科学的進歩と革新的なアプリケーションに貢献しています。 研究者は、その独自の構造的特徴と汎用性の高い反応性によって推進され、さまざまなコンテキストにおけるその可能性を探求し続けています . 🌟

作用機序

Target of Action

Similar compounds have been found to inhibit cdk2, a protein kinase involved in regulating the cell cycle .

Mode of Action

Related compounds have been shown to inhibit cdk2, which could lead to cell cycle arrest and apoptosis .

Biochemical Pathways

Inhibition of cdk2 can affect the cell cycle, particularly the transition from g1 phase to s phase .

Result of Action

Similar compounds have been shown to induce apoptosis in cancer cells .

生化学分析

Biochemical Properties

N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine plays a significant role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has been shown to interact with other biomolecules, such as cyclin A2, enhancing its inhibitory effects on CDK2 .

Cellular Effects

The effects of N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis . It influences cell signaling pathways by inhibiting the activity of CDK2, which is crucial for the transition from the G1 to the S phase of the cell cycle . Furthermore, N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine affects gene expression by downregulating the expression of genes involved in cell proliferation and survival . This compound also impacts cellular metabolism by reducing the metabolic activity of cancer cells, leading to decreased ATP production and increased oxidative stress .

Molecular Mechanism

The molecular mechanism of action of N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its binding interactions with CDK2 and other biomolecules. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, such as Leu83 . This binding prevents the phosphorylation of CDK2 substrates, leading to cell cycle arrest and apoptosis . Additionally, N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine may inhibit other kinases involved in cell signaling pathways, further contributing to its anticancer effects . The compound also modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and its anticancer activity over time .

Dosage Effects in Animal Models

The effects of N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses .

Metabolic Pathways

N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is involved in several metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some biological activity and contribute to the overall effects of the compound . The compound also affects metabolic flux by altering the activity of key enzymes involved in cellular metabolism, leading to changes in metabolite levels .

Transport and Distribution

The transport and distribution of N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it is distributed to various cellular compartments, including the cytoplasm and nucleus . The compound may also bind to specific proteins, such as albumin, which can affect its distribution and bioavailability . The localization and accumulation of the compound within tissues are influenced by factors such as tissue perfusion and the presence of transporters .

Subcellular Localization

The subcellular localization of N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it exerts its effects on CDK2 and other biomolecules . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its efficacy . For example, phosphorylation of the compound may facilitate its transport into the nucleus, where it can interact with transcription factors and other nuclear proteins .

特性

IUPAC Name |

N-(2,2-diethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N6O2/c1-4-18-8(19-5-2)6-12-10-9-11(14-7-13-10)17(3)16-15-9/h7-8H,4-6H2,1-3H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIQPJULIRHYAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC1=C2C(=NC=N1)N(N=N2)C)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

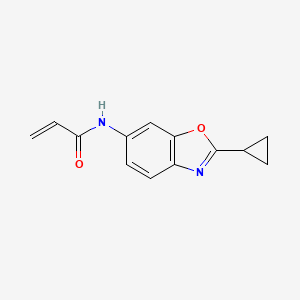

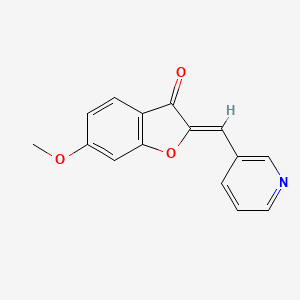

![1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2571860.png)

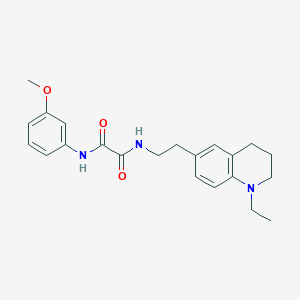

![4-bromo-2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol](/img/structure/B2571861.png)

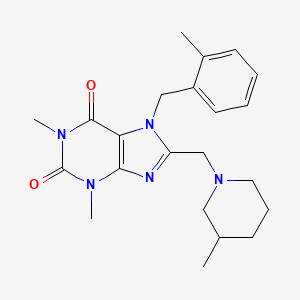

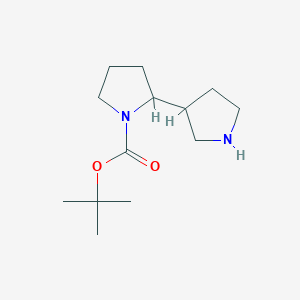

![1-[3-(Trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl]prop-2-en-1-one](/img/structure/B2571868.png)

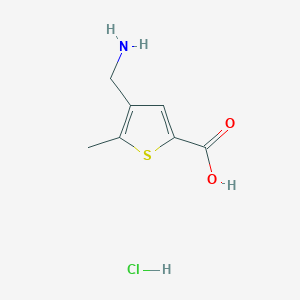

![4-[(Prop-2-enoylamino)methyl]-N-(4,4,4-trifluoro-2-methylbutan-2-yl)benzamide](/img/structure/B2571874.png)

![2-[(4-Bromophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2571881.png)